molecular formula C7H14ClNO2 B1470877 Methyl 3-amino-3-cyclopropylpropanoate hydrochloride CAS No. 1384429-30-4

Methyl 3-amino-3-cyclopropylpropanoate hydrochloride

Cat. No.: B1470877
CAS No.: 1384429-30-4
M. Wt: 179.64 g/mol
InChI Key: FECZFNCUASNHQU-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-cyclopropylpropanoate hydrochloride (CAS 1384429-30-4) is a chemical compound classified as an organic building block and is utilized in scientific research and organic synthesis . With a molecular formula of C 7 H 14 ClNO 2 and a molecular weight of 179.64 g/mol, this ester hydrochloride serves as a versatile intermediate in the development of more complex molecules . Its structural features, including the cyclopropyl group and reactive amino and ester functional groups, make it a valuable scaffold for constructing pharmacologically active compounds. The cyclopropyl moiety is of particular interest in medicinal chemistry, as its incorporation can influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets . The compound is offered with a typical purity of 95% and is accompanied by analytical data such as NMR and LC-MS to ensure quality and identity confirmation for research applications . This product is intended for research and development purposes exclusively and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

methyl 3-amino-3-cyclopropylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)4-6(8)5-2-3-5;/h5-6H,2-4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECZFNCUASNHQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384429-30-4
Record name methyl 3-amino-3-cyclopropylpropanoate hydrochloride
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Preparation Methods

Starting Material Preparation

  • (R)-3-cyclopropyl-2-bromopropanoic acid is synthesized from (R)-cyclopropylalanine by bromination.
  • This acid is then converted to methyl 3-cyclopropyl-2-bromopropanoate by reaction with thionyl chloride (SOCl₂) in methanol, achieving about 90% yield over two steps.

Amination Step

  • The bromide is displaced by an amine nucleophile or converted through intermediates to introduce the amino group at the 3-position.
  • For example, nucleophilic substitution with ammonia or protected amines under controlled conditions yields the corresponding amino ester.
  • In some cases, the amino group is introduced via hydrazinolysis of phthalimide intermediates, a method commonly used to protect and then liberate primary amines.

Specific Synthetic Route from Patent CN102503849B

This patent describes a multi-step synthesis of related amino compounds, which can be adapted for methyl 3-amino-3-cyclopropylpropanoate hydrochloride:

Step Reaction Description Conditions Yield (%) Notes
1 Reaction of 3-chloropropylamine hydrochloride with methacrylic anhydride under base catalysis to form N-(3-chloropropyl) methacrylamide 0-5 ℃, 1-5 h, molar ratio 1:1-3 (amine:anhydride), base molar ratio 1:2-3 92-94 Use of toluene/water solvent system; base often NaOH
2 Reaction of N-(3-chloropropyl) methacrylamide with potassium phthalimide to form N-[N'-(methacryloyl)-3-aminopropyl] phthalimide 50-150 ℃, 1-5 h, molar ratio 1:1-3 Not specified Phthalimide acts as amine protecting group
3 Hydrazinolysis of phthalimide intermediate with hydrazine hydrate to liberate free amine 0-100 ℃, 3-10 h, molar ratio 1:3-5 87 Ethanol solvent, reflux conditions
4 Formation of hydrochloride salt by reaction of free amine with HCl gas in tetrahydrofuran (THF) 0-25 ℃, 1-5 h 93 Solid precipitates upon acid saturation

This method emphasizes controlled temperature, molar ratios, and purification steps to achieve high yields and purity.

Alternative Method Using Boc-Protected Amines and Cyclopropyl Esters

A research article from the Journal of Medicinal Chemistry details a synthesis involving:

  • Preparation of methyl 3-cyclopropyl-2-(((trifluoromethyl)sulfonyl)oxy)propanoate as an intermediate.
  • Nucleophilic substitution with Boc-protected amino pyridone derivatives at 0 °C over extended reaction times (up to 43 h).
  • Hydrolysis of the ester to the corresponding acid followed by purification.

Though this route is more complex and tailored for specific medicinal chemistry targets, it demonstrates the feasibility of introducing cyclopropyl and amino groups with protecting groups and controlled hydrolysis.

In some processes, after introduction of protected amino groups, catalytic hydrogenation using palladium catalysts (Pd/C or Pd(OH)₂) under mild hydrogen pressure (40-60 psi) is employed to remove protecting groups or reduce intermediates to the free amine. This is followed by isolation of the amino compound and conversion to hydrochloride salt.

Summary Table of Preparation Methods

Method Key Steps Reaction Conditions Yield Remarks
Base-catalyzed acylation of 3-chloropropylamine + phthalimide protection + hydrazinolysis + HCl salt formation Multi-step with protection/deprotection 0-150 ℃, 1-10 h per step 87-94% per step High purity, scalable, well-documented
Boc-protected amine substitution on triflate ester + hydrolysis + purification Multi-step, low temp, long reaction time 0 °C, up to 43 h ~48-73% Complex intermediates, medicinal chemistry focus
Catalytic hydrogenation of dibenzylamino intermediates + salt formation Hydrogenation at room temp, 40-60 psi H₂ Not specified Good Requires Pd catalyst, mild conditions

Research Findings and Notes

  • The base-catalyzed acylation followed by phthalimide protection and hydrazinolysis is a classical and reliable route to primary amines, including this compound analogs.
  • Protective group strategies (phthalimide, Boc) are essential to control reactivity and improve yields.
  • Temperature control (0-5 °C for acylation, room temperature for salt formation) is critical to minimize side reactions.
  • Catalytic hydrogenation is effective for deprotection but requires careful handling of catalysts and hydrogen gas.
  • Purification by extraction and chromatography ensures high purity, critical for pharmaceutical applications.
  • Yields vary by step but generally range from 70% to over 90%, indicating efficient processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-cyclopropylpropanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 3-amino-3-cyclopropylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The table below highlights key structural analogues and their similarity scores (based on ):

Compound Name Substituent Similarity Score CAS Number
Methyl 3-amino-3-(3-methoxyphenyl)propanoate HCl 3-methoxyphenyl 0.96 845909-40-2
(S)-Methyl 3-amino-3-phenylpropanoate HCl Phenyl 0.89 1369494-59-6
Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate HCl 2,3-dimethoxyphenyl 0.88 5678-45-5
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl 2,4-difluorophenyl N/A 1333750-44-9

Key Observations :

  • Cyclopropyl vs.
  • Electron-Withdrawing Groups : The 2,4-difluorophenyl variant () may exhibit altered solubility and metabolic stability due to fluorine’s electronegativity.

Comparison :

  • The cyclopropyl derivative demands specialized reagents (e.g., thionyl chloride, enantiomerically pure bases) , whereas phenyl analogues use more accessible aryl halides or cross-coupling reactions .

Cost and Availability

Compound Price (50 mg) Supplier
Methyl 3-amino-3-cyclopropylpropanoate HCl €728.00 CymitQuimica
(S)-Methyl 3-amino-3-phenylpropanoate HCl ~€500.00 (est.) AldrichCPR

Rationale : The cyclopropyl variant’s higher cost reflects enantiomeric purification challenges, whereas phenyl derivatives are more commoditized .

Biological Activity

Methyl 3-amino-3-cyclopropylpropanoate hydrochloride (CAS No. 1384429-30-4) is a chemical compound with significant biological activity, particularly in pharmacological and biochemical research. This article delves into its structural characteristics, biological mechanisms, and potential applications based on recent studies.

Structural Information

  • Molecular Formula : C7_7H13_{13}ClN2_2O2_2
  • Molecular Weight : 179.64 g/mol
  • SMILES : COC(=O)CC(C1CC1)N
  • InChI : InChI=1S/C7H13NO2/c1-10-7(9)4-6(8)5-2-3-5/h5-6H,2-4,8H2,1H3

This compound exhibits its biological activity primarily through its interaction with specific enzymes and receptors. The cyclopropyl group enhances its binding affinity, influencing various biological pathways. Notably, it has been investigated for its potential role as an inhibitor of viral proteases, particularly in the context of SARS-CoV-2.

Case Study: Inhibition of SARS-CoV-2 Main Protease

A recent study highlighted the compound's effectiveness as an inhibitor of the main protease (Mpro_{pro}) of SARS-CoV-2. The compound was found to bind effectively to the enzyme, demonstrating an IC50_{50} value of 120 nM and exhibiting antiviral activity with EC50_{50} values ranging from 0.8 to 3.4 μM across different cell types . The binding interactions were elucidated through X-ray crystallography, revealing that the cyclopropylmethyl group occupies the S2 pocket of the protease, crucial for its inhibitory action.

Biological Applications

This compound has diverse applications in various fields:

  • Pharmaceutical Development :
    • Investigated for its potential as a drug candidate targeting viral infections.
    • Used in the synthesis of compounds with anti-inflammatory and anticancer properties.
  • Biochemical Research :
    • Employed in enzyme-substrate interaction studies.
    • Utilized in protein-ligand binding assays to explore molecular interactions.
  • Chemical Synthesis :
    • Acts as an intermediate in synthesizing complex organic molecules .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Viral Protease InhibitionIC50_{50}: 120 nM against SARS-CoV-2 Mpro_{pro}
Antiviral ActivityEC50_{50}: 0.8–3.4 μM in various cell lines
Enzyme InteractionUsed in studies of enzyme-substrate interactions

Q & A

Basic Research Question

  • Storage : Store at -20°C in anhydrous DMF or ACN to prevent hydrolysis (degradation <5% over 6 months) .
  • Handling : Use inert atmosphere (N2_2) for moisture-sensitive reactions .

Advanced Research Question
Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation pathways. LC-MS/MS detects major degradants (e.g., methyl 3-cyclopropylacrylate, m/z 141.1) .

What computational tools are recommended for predicting interactions with biological targets?

Basic Research Question

  • Docking : AutoDock Vina or Glide for binding pose prediction.
  • Pharmacophore modeling : MOE or Phase identifies critical H-bond donors/acceptors .

Advanced Research Question
Free-energy perturbation (FEP) calculations quantify enantiomer-specific binding energies (ΔΔG = 1.2 kcal/mol favoring (R)-enantiomers) . Machine learning models (e.g., DeepChem) prioritize analogs with improved ADMET profiles .

What structural analogs show promise for SAR studies?

Basic Research Question
Key analogs include:

CompoundStructural VariationActivity
Methyl 3-amino-3-(3-Cl-phenyl)propanoateChlorophenyl substitutionEnhanced GABAA_A affinity (Ki_i = 9 nM)
Methyl 3-amino-3-(4-F-phenyl)propanoateFluorophenyl substitutionImproved metabolic stability (t1/2_{1/2} = 4.5 h)

Advanced Research Question
Hybrid analogs combining cyclopropane with trifluoromethyl groups (e.g., from ) exhibit dual serotonin/norepinephrine reuptake inhibition (IC50_{50} <50 nM) .

What gaps exist in current research, and what future directions are recommended?

Basic Research Question
Understudied areas:

  • Toxicology : Limited data on chronic exposure (e.g., hepatotoxicity).
  • Formulation : Nanoencapsulation for sustained release remains unexplored .

Advanced Research Question
Future work should focus on:

  • Cryo-EM studies : Resolve binding modes to ion channels at near-atomic resolution.
  • Multivalent scaffolds : Dendrimer-based conjugates for multi-target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-amino-3-cyclopropylpropanoate hydrochloride
Reactant of Route 2
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Methyl 3-amino-3-cyclopropylpropanoate hydrochloride

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